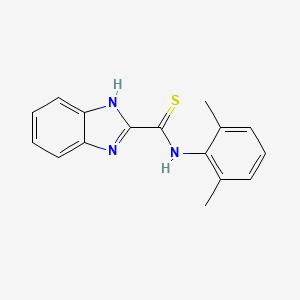![molecular formula C23H25N3O4 B6567385 8-(2-methylbenzoyl)-3-(2-phenoxyethyl)-1,3,8-triazaspiro[4.5]decane-2,4-dione CAS No. 1021211-94-8](/img/structure/B6567385.png)
8-(2-methylbenzoyl)-3-(2-phenoxyethyl)-1,3,8-triazaspiro[4.5]decane-2,4-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
8-(2-Methylbenzoyl)-3-(2-phenoxyethyl)-1,3,8-triazaspiro[4.5]decane-2,4-dione, commonly referred to as MBTPE, is an organic compound with a unique structure and a wide range of applications. MBTPE was first synthesized in the laboratory in the early 2000s and has since been used in a variety of scientific research applications.
Mechanism of Action
MBTPE has been shown to interact with various proteins and enzymes in the body. It has been shown to inhibit the activity of certain enzymes, such as those involved in the synthesis of fatty acids and cholesterol. Additionally, MBTPE has been shown to interact with various receptors in the body, such as those involved in the regulation of blood pressure and heart rate.
Biochemical and Physiological Effects
MBTPE has been shown to have a variety of biochemical and physiological effects. It has been shown to reduce inflammation, reduce oxidative stress, and increase antioxidant activity. Additionally, MBTPE has been shown to reduce the activity of certain enzymes involved in the synthesis of fatty acids and cholesterol, as well as to reduce the activity of certain receptors involved in the regulation of blood pressure and heart rate.
Advantages and Limitations for Lab Experiments
MBTPE has several advantages and limitations for lab experiments. One of the main advantages of MBTPE is that it is relatively easy to synthesize and can be used in a variety of experiments. Additionally, MBTPE is relatively stable and has a long shelf-life. However, MBTPE is not water-soluble and is not suitable for use in aqueous solutions. Additionally, MBTPE is not suitable for use in high-temperature experiments and is not suitable for use in experiments involving extreme pH conditions.
Future Directions
The potential future directions of MBTPE are vast and varied. One potential future direction is to use MBTPE to develop new drugs for the treatment of various diseases and conditions. Additionally, MBTPE could be used to develop new materials for use in various industrial and medical applications. Additionally, MBTPE could be used to study the effects of different environmental conditions on the structure and behavior of organic molecules. Finally, MBTPE could be used to study the mechanisms of action of various biological systems.
Synthesis Methods
MBTPE is synthesized through a two-step process. In the first step, a reaction between 2-methylbenzoyl chloride and 2-phenoxyethyl bromide results in the formation of an intermediate compound, 8-(2-methylbenzoyl)-2-phenoxyethyl bromide. This intermediate compound is then reacted with 1,3,8-triazaspiro[4.5]decane-2,4-dione to form MBTPE.
Scientific Research Applications
MBTPE has been used in a variety of scientific research applications. It has been used to study the properties of organic compounds, to synthesize new materials, and to develop new drugs. It has also been used to study the effects of different environmental conditions on the structure and behavior of organic molecules. Additionally, MBTPE has been used to study the mechanisms of action of various biological systems.
properties
IUPAC Name |
8-(2-methylbenzoyl)-3-(2-phenoxyethyl)-1,3,8-triazaspiro[4.5]decane-2,4-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H25N3O4/c1-17-7-5-6-10-19(17)20(27)25-13-11-23(12-14-25)21(28)26(22(29)24-23)15-16-30-18-8-3-2-4-9-18/h2-10H,11-16H2,1H3,(H,24,29) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TXBDCYNHCKIZOV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C(=O)N2CCC3(CC2)C(=O)N(C(=O)N3)CCOC4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H25N3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
407.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
8-(2-Methylbenzoyl)-3-(2-phenoxyethyl)-1,3,8-triazaspiro[4.5]decane-2,4-dione | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-{1-[1-(2,3-dimethylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]-3-methyl-1H-pyrazol-5-yl}-4-(trifluoromethyl)benzamide](/img/structure/B6567318.png)
![3-chloro-N-{1-[1-(2,3-dimethylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]-3-methyl-1H-pyrazol-5-yl}benzamide](/img/structure/B6567322.png)
![N-{1-[1-(2,3-dimethylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]-3-methyl-1H-pyrazol-5-yl}-2H-1,3-benzodioxole-5-carboxamide](/img/structure/B6567334.png)
![N-{1-[1-(2,3-dimethylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]-3-methyl-1H-pyrazol-5-yl}-3-methoxybenzamide](/img/structure/B6567338.png)
![2-chloro-N-{1-[1-(2,3-dimethylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]-3-methyl-1H-pyrazol-5-yl}benzamide](/img/structure/B6567352.png)
![4-chloro-N-(4-{[(2,6-dimethylphenyl)carbamoyl]methyl}-1,3-thiazol-2-yl)benzamide](/img/structure/B6567353.png)
![2-({4-amino-5-[(5-chlorothiophen-2-yl)sulfonyl]pyrimidin-2-yl}sulfanyl)-N-(2,6-dimethylphenyl)acetamide](/img/structure/B6567359.png)
![2-{5-amino-4-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]-3-(methylsulfanyl)-1H-pyrazol-1-yl}-N-(2,6-dimethylphenyl)acetamide](/img/structure/B6567366.png)
![N-(2,6-dimethylphenyl)-2-{6-oxo-8-thia-3,5-diazatricyclo[7.4.0.0^{2,7}]trideca-1(13),2(7),3,9,11-pentaen-5-yl}acetamide](/img/structure/B6567375.png)

![N-{[6-(4-chlorophenyl)-2H,3H-imidazo[2,1-b][1,3]thiazol-5-yl]methyl}-2-methylbenzamide](/img/structure/B6567400.png)
![2-methyl-N-({6-phenyl-2H,3H-imidazo[2,1-b][1,3]thiazol-5-yl}methyl)benzamide](/img/structure/B6567405.png)
![N-{[5-(2,4-difluorophenyl)-1,2-oxazol-3-yl]methyl}-2-methylbenzamide](/img/structure/B6567410.png)
![N-{1-[1-(3-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]-3-methyl-1H-pyrazol-5-yl}-2-methylbenzamide](/img/structure/B6567415.png)